molecular formula C8H8BrFO B3275629 1-(3-Bromo-5-fluorophenyl)ethanol CAS No. 627527-04-2

1-(3-Bromo-5-fluorophenyl)ethanol

Cat. No. B3275629
M. Wt: 219.05 g/mol
InChI Key: RMICUVVTYFJRJY-UHFFFAOYSA-N
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Patent
US08022206B2

Procedure details

Into the THF (8 ml) solution of 3-bromo-5-fluorobenzaldehyde (374 mg, 1.84 mmol) which was cooled in ice/water bath was added methylmagnesium bromide in Et2O (3.0 M, 0.92 ml) dropwise under an atmosphere of nitrogen. The combined mixture was stirred at 0° C. for 1 h and then at rt for 1 h. After that time, the mixture was quenched with saturated NH4Cl (10 ml) followed by water (10 ml), extracted with EtOAc (2×25 ml). The extracts were washed with water (2×15 ml), brine (15 ml), dried over MgSO4, filtered and concentrated in vacuo to give a beige oil. It was purified by chromatography on silica gel (15 g) eluting with 10% (100 ml), 15% (100 ml), 20% (100 ml) and 25% (100 ml) EtOAc/hexane to give the title compound. 1H NMR (400 MHz, CDCl3): δ=1.47 (d, J=6.4 Hz, 3H), 1.87 (d, J=3.6 Hz, 1H), 4.83-4.90 (m, 1H), 7.02-7.06 (m, 1H), 7.14 (td, J=2.0 & 8.0 Hz, 1H), 7.31 (t, J=1.6 Hz, 1H). MS (ES+): m/z 201.22/203.18 [MH+−H2O]. HPLC: tR=3.07 min (polar—5 min, ZQ3).
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
374 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.92 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1COCC1.[Br:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([F:15])[CH:14]=1)[CH:10]=[O:11].C[Mg]Br>CCOCC>[Br:6][C:7]1[CH:8]=[C:9]([CH:10]([OH:11])[CH3:1])[CH:12]=[C:13]([F:15])[CH:14]=1

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
374 mg
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1)F
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
0.92 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The combined mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After that time, the mixture was quenched with saturated NH4Cl (10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×25 ml)
WASH
Type
WASH
Details
The extracts were washed with water (2×15 ml), brine (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a beige oil
CUSTOM
Type
CUSTOM
Details
It was purified by chromatography on silica gel (15 g)
WASH
Type
WASH
Details
eluting with 10% (100 ml), 15% (100 ml), 20% (100 ml) and 25% (100 ml) EtOAc/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)F)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.